(Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Description
This compound features a Z-configured α,β-unsaturated cyanoenamide core linked to a 6-chloro-2H-chromen-3-yl group and a 2-methoxyphenylamide moiety. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and GPCR modulators, due to its planar, conjugated system and capacity for diverse substitution patterns .
Properties
IUPAC Name |
(Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c1-25-19-5-3-2-4-17(19)23-20(24)15(11-22)9-13-8-14-10-16(21)6-7-18(14)26-12-13/h2-10H,12H2,1H3,(H,23,24)/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNAGHGTNNDPPJ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=CC(=C3)Cl)OC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=CC(=C3)Cl)OC2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chromenone-Based Analogs
Compound 1 (2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide) shares the cyanoenamide backbone but replaces the 6-chloro-2H-chromen-3-yl group with a 4-oxo-chromen-3-yl moiety. The ketone at position 4 increases polarity and may reduce membrane permeability compared to the chloro-substituted chromene in the target compound.
Compound 4 (5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one) introduces a diazaphosphinane ring and sulfur substituents. This modification significantly increases molecular weight (MW = ~450–500 g/mol vs. 442.1 g/mol for the target compound) and introduces thiophilic reactivity, which may limit stability in biological systems .
Cyanoenamide Derivatives with Aromatic Substitutions
XCT790 ((E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide) shares the cyanoenamide core but replaces the chromene group with a trifluoromethyl-substituted thiadiazole. The trifluoromethyl groups enhance lipophilicity (logP ~4.5 vs. ~3.8 for the target compound) and metabolic stability, making XCT790 more suitable for in vivo applications. However, its E-isomer configuration may reduce planarity and π-π stacking efficiency compared to the Z-isomer of the target compound .
ZINC96401944 ((Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide) substitutes the chromene with a brominated benzyloxy group and a trimethylphenylamide. The bromine atom increases molecular weight (MW = 522.7 g/mol vs. The trimethylphenyl group introduces steric hindrance, which may affect binding to flat binding pockets .
Chloro- and Methoxy-Substituted Analogs
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide (CAS 940808-11-7) replaces the chromene with a 3-chloro-4,5-dimethoxyphenyl group and a 3-methoxypropylamide. The additional methoxy groups increase hydrophilicity (clogP ~2.1 vs. ~3.8 for the target compound) and may enhance water solubility.
Research Findings and Implications
- Electron-Withdrawing vs.
- Stereochemical Considerations : The Z-configuration in the target compound ensures optimal planarity for π-π interactions, a feature absent in E-isomers like XCT790 .
- Solubility vs. Bioavailability : Compounds with additional methoxy groups (e.g., CAS 940808-11-7) exhibit improved aqueous solubility but may suffer from reduced membrane permeability due to increased polarity .
Q & A
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